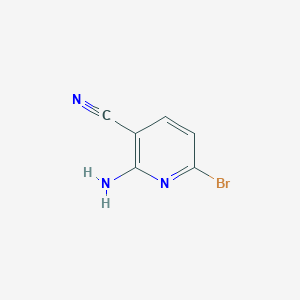

2-Amino-6-bromonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVWKGMKRRXRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Bromonicotinonitrile

Established Synthetic Pathways to 2-Amino-6-bromonicotinonitrile

Established methods for synthesizing substituted pyridines like 2-Amino-6-bromonicotinonitrile often rely on fundamental organic reactions, including the sequential introduction of functional groups or the modification of pre-existing pyridine (B92270) rings.

The synthesis of 2-amino-6-bromopyridine derivatives can be achieved through multi-step pathways involving the sequential introduction of the amino and bromo groups onto a pyridine precursor. One potential strategy begins with a readily available starting material like 2-amino-6-methylpyridine. This precursor can undergo a Sandmeyer-type reaction, where the amino group is converted into a bromo group using reagents such as sodium nitrite and hydrobromic acid. Subsequent functional group manipulations would then be required to introduce the nitrile group at the 3-position and re-introduce an amino group at the 2-position, making this a lengthy but viable route. Another approach involves the direct bromination of a pre-functionalized aminonicotinonitrile, although controlling regioselectivity can be a significant challenge.

Nucleophilic aromatic substitution (NAS) is a cornerstone strategy for the synthesis of substituted pyridines. The pyridine ring is electron-deficient, particularly at the 2- and 4-positions (alpha and gamma), making it susceptible to attack by nucleophiles. uoanbar.edu.iqquora.com This reactivity is enhanced by the presence of electron-withdrawing groups and a good leaving group, such as a halogen. The reaction typically proceeds through a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. quimicaorganica.orgyoutube.com

For the synthesis of 2-Amino-6-bromonicotinonitrile, a common approach involves starting with a dihalogenated precursor, such as 2,6-dibromonicotinonitrile or 2-chloro-6-bromonicotinonitrile. The greater reactivity of the halogen at the 2-position allows for selective substitution by an amino group using a nucleophile like ammonia or a primary amine. google.com

| Precursor | Nucleophile | Product | Reaction Type |

| 2,6-Dichloronicotinonitrile | Ammonia (NH₃) | 2-Amino-6-chloronicotinonitrile | Nucleophilic Aromatic Substitution |

| 2-Chloro-6-bromonicotinonitrile | Ammonia (NH₃) | 2-Amino-6-bromonicotinonitrile | Nucleophilic Aromatic Substitution |

| 2-Chloronicotinic acid | Aromatic Amines | 2-(Arylamino)nicotinic acid | Nucleophilic Aromatic Substitution researchgate.net |

This table illustrates the principle of nucleophilic substitution on related pyridine structures.

Another established pathway involves the construction of the substituted pyridine ring from acyclic precursors. This method offers high versatility in introducing various substituents. A widely used approach is a one-pot condensation reaction involving an α,β-unsaturated carbonyl compound (chalcone), malononitrile, and ammonium acetate. wisdomlib.orgmdpi.com The chalcone itself is typically synthesized from an appropriate aldehyde and ketone. This methodology allows for the formation of highly functionalized 2-aminonicotinonitrile derivatives.

Alternatively, derivatization can be achieved by modifying existing nicotinonitrile precursors. For instance, a compound like 2-chloro-3-cyano-6-methylpyridine can be converted into 2-amino-3-cyano-6-methylpyridine via reaction with ammonia. google.com The methyl group can then be subjected to further chemical transformations to install the bromo substituent, although this may require multiple steps.

Advanced Synthesis Techniques for 2-Amino-6-bromonicotinonitrile and Related Pyridine Carbonitriles

Modern synthetic chemistry offers more efficient and powerful methods for constructing complex molecules. These techniques often provide higher yields, shorter reaction times, and greater functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. For the preparation of 2-Amino-6-bromonicotinonitrile, a plausible advanced strategy is the Buchwald-Hartwig amination. This reaction would involve coupling a precursor such as 2,6-dibromonicotinonitrile with a source of ammonia or a protected amine in the presence of a palladium catalyst and a suitable phosphine ligand. The challenge lies in achieving selective mono-amination at the 2-position.

While direct examples for the target molecule are not prevalent, the utility of palladium catalysis is well-documented for creating C-N and C-C bonds in related systems. For example, palladium-catalyzed 1,4-addition of boronic acids has been used to synthesize unnatural amino acid derivatives. nih.gov Similarly, palladium catalysis is employed in the synthesis of 2-amino ketones from propargylic carbonates and secondary amines, demonstrating its effectiveness in forming bonds adjacent to an amino group. rsc.org Tandem reactions involving palladium catalysis have also been developed to synthesize complex fused pyridine systems like tetrahydroquinolines. nih.govmdpi.com

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating. chim.itnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds, including pyridine derivatives. nih.govmdpi.com

The synthesis of 2-amino-3-cyanopyridines is well-suited to microwave assistance. One-pot, multi-component reactions involving the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate can be performed efficiently under solvent-free conditions using microwave irradiation to produce the desired pyridine core in excellent yields. semanticscholar.org This approach is environmentally friendly and highly efficient, making it an attractive modern alternative to traditional methods. semanticscholar.org

| Reaction | Heating Method | Reaction Time | Yield | Reference |

| Synthesis of Pyrazolo-[3,4-b]-quinolines | Microwave | 5 min | 91-98% | nih.gov |

| Synthesis of Piperidine-containing quinolinyl thiosemicarbazones | Microwave | 3-5 min | 89-98% | nih.gov |

| Synthesis of Piperidine-containing quinolinyl thiosemicarbazones | Conventional | Several hours | ~80-88% | nih.gov |

| Synthesis of 2-Amino-3-cyanopyridines (One-Pot) | Microwave | 7-9 min | High | semanticscholar.org |

| Synthesis of 2-Amino-3-cyanopyridines (One-Pot) | Conventional | Longer | Lower | semanticscholar.org |

This table provides a comparison of microwave-assisted versus conventional heating for the synthesis of related heterocyclic structures, highlighting the significant advantages of microwave technology.

Principles of Green Chemistry in Nicotinonitrile Synthesis

The integration of green chemistry principles into the synthesis of nicotinonitrile derivatives is a critical step toward developing more sustainable and environmentally benign chemical processes. totalpharmaceuticaltopics.compfizer.commdpi.com This approach emphasizes the reduction of waste, the use of less hazardous substances, and the improvement of energy efficiency. totalpharmaceuticaltopics.compfizer.com For the synthesis of nicotinonitrile and related heterocyclic compounds, these principles are applied through various innovative strategies.

A key area of focus is the replacement of conventional volatile organic solvents with greener alternatives. mdpi.com Water, being non-toxic and readily available, is an excellent green solvent for many organic reactions. totalpharmaceuticaltopics.com For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives has been successfully achieved in ethanol, a renewable and less hazardous solvent. mdpi.com Another green approach involves performing reactions under solvent-free conditions, often facilitated by microwave irradiation, which can lead to shorter reaction times, higher yields, and reduced waste. researchgate.net

The development of one-pot, multicomponent reactions is another cornerstone of green synthesis. These reactions, which form complex products like 2-aminonicotinonitriles from simple starting materials in a single step, are highly efficient. mdpi.comnih.gov For example, the reaction of chalcones, malononitrile, and ammonium acetate to form 2-amino-4,6-diphenylnicotinonitrile derivatives exemplifies a multicomponent synthesis that improves atom economy and reduces the need for purification of intermediates. mdpi.comnih.gov

Furthermore, the use of catalysts that are efficient and can be recycled is a significant aspect of green chemistry. While some syntheses of related aminopyridines still rely on copper catalysts, ongoing research aims to find more sustainable alternatives like nickel, which is more abundant and less expensive. pfizer.com

The following table summarizes key green chemistry approaches relevant to nicotinonitrile synthesis:

| Green Chemistry Principle | Application in Nicotinonitrile & Related Syntheses | Key Benefits |

| Use of Greener Solvents | Utilizing ethanol or water as reaction media. totalpharmaceuticaltopics.commdpi.com | Reduces environmental impact and enhances safety. mdpi.com |

| Energy Efficiency | Employing microwave-assisted synthesis. researchgate.net | Shorter reaction times, improved yields, and lower energy consumption. |

| Atom Economy | One-pot, multicomponent synthesis of 2-aminonicotinonitriles. mdpi.com | Minimizes waste by incorporating most atoms from reactants into the final product. |

| Sustainable Reagents | Use of readily available and less toxic reagents like ammonium acetate as a nitrogen source. mdpi.comnih.gov | Avoids the use of more hazardous and costly reagents. |

Mechanistic Investigations of 2-Amino-6-bromonicotinonitrile Formation

Understanding the reaction pathways leading to 2-Amino-6-bromonicotinonitrile is fundamental for optimizing reaction conditions and improving yields. The formation can be approached from different precursors, with mechanisms generally involving nucleophilic substitution or cyclization reactions.

One major pathway for the formation of substituted aminopyridines involves the Nucleophilic Aromatic Substitution (SNAr) mechanism. In a synthesis starting from a di-halogenated pyridine, such as 2,6-dibromopyridine, an amine can selectively replace one of the bromine atoms. georgiasouthern.edu The reaction is initiated by the attack of the nucleophile (ammonia or an amine) on the electron-deficient carbon atom bonded to the bromine. This is followed by the departure of the bromide ion, restoring the aromaticity of the ring. The regioselectivity of this substitution is influenced by the electronic effects of the ring's other substituents.

Another common route to the 2-aminonicotinonitrile core involves a condensation and cyclization sequence. For example, the synthesis of various 2-aminonicotinonitrile derivatives is often achieved by reacting a chalcone (an α,β-unsaturated ketone), malononitrile, and a source of ammonia like ammonium acetate. mdpi.comnih.gov The mechanism is believed to start with a Michael addition of the malononitrile anion to the chalcone, followed by a series of cyclization and dehydrogenation steps to yield the final aromatic pyridine ring.

Elucidation of Reaction Intermediates

In syntheses involving cyclization, such as the reaction of chalcones and malononitrile, several open-chain intermediates are proposed. After the initial Michael addition, a complex adduct is formed. This adduct then undergoes an intramolecular cyclization, likely involving the attack of an amino group (formed in situ from ammonium acetate) onto one of the nitrile groups or the ketone carbonyl, followed by dehydration to form a dihydropyridine intermediate. This dihydropyridine intermediate is then oxidized under the reaction conditions to afford the final aromatic 2-aminonicotinonitrile product. The chalcones themselves are stable intermediates synthesized in a preceding step from aldehydes and acetophenones. mdpi.com

The table below details intermediates in relevant synthetic pathways.

| Synthetic Pathway | Key Reaction Intermediates | Method of Formation |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex | Addition of a nucleophile to the aromatic ring. |

| Condensation/Cyclization | Chalcone mdpi.com | Base-catalyzed condensation of an aldehyde and an acetophenone. |

| Condensation/Cyclization | Michael adduct | Addition of malononitrile anion to a chalcone. |

| Condensation/Cyclization | Dihydropyridine derivative | Intramolecular cyclization of the Michael adduct followed by dehydration. |

Stereochemical Considerations in Synthetic Pathways

While 2-Amino-6-bromonicotinonitrile itself is an achiral molecule, the principles of stereochemistry are highly relevant when synthesizing chiral derivatives of nicotinonitriles, which are of significant interest in medicinal chemistry. When a synthetic pathway involves the creation of a new stereocenter, controlling the stereochemical outcome is essential.

For instance, if a substituted chiral chalcone were used as a starting material in a condensation-cyclization reaction, it could potentially lead to the formation of a chiral nicotinonitrile product. However, the high-temperature and refluxing conditions often used in these syntheses can lead to racemization, resulting in a mixture of enantiomers. mdpi.comnih.gov

The synthesis of nonracemic purine derivatives, which shares some mechanistic similarities with pyridine synthesis, demonstrates how stereochemistry can be controlled. In one study, chiral amino acid esters were used as nucleophiles to react with 2-acetamido-6-chloropurine. researchgate.net This nucleophilic substitution reaction proceeded with some degree of racemization, highlighting the challenges in maintaining stereochemical integrity under these conditions. researchgate.net The development of asymmetric synthetic methods, potentially using chiral catalysts or auxiliaries, would be necessary to achieve high enantioselectivity in the synthesis of chiral 2-aminonicotinonitrile derivatives. Such methods are established for related heterocyclic systems but require specific adaptation for this class of compounds.

Chemical Reactivity and Derivatization of 2 Amino 6 Bromonicotinonitrile

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for functionalization through nucleophilic substitution reactions. This is often facilitated by transition metal catalysis, which enables the formation of new carbon-carbon and carbon-nitrogen bonds.

The replacement of the bromine atom with an amino group can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. libretexts.orgwikipedia.org While specific examples with 2-amino-6-bromonicotinonitrile are not extensively documented, the reaction is widely applicable to aryl halides. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.orgwikipedia.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature |

|---|

This table represents typical conditions for the Buchwald-Hartwig amination and is illustrative of the conditions that would be applied to 2-amino-6-bromonicotinonitrile.

Palladium-catalyzed cross-coupling reactions are also instrumental in forming new carbon-carbon bonds at the 6-position. The Suzuki-Miyaura coupling, for instance, is a widely used method for the arylation of aryl halides. wikipedia.orglibretexts.org This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with the aryl halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle is similar to other palladium-catalyzed reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net

Research on the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has demonstrated that catalysts based on phosphite or phosphine oxide ligands can be highly active. nih.gov The use of a palladium catalyst like Pd₂(dba)₃ has been successful in coupling various 2-pyridylboronates with aryl bromides. nih.gov

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent |

|---|

This table outlines general conditions for the Suzuki-Miyaura coupling, applicable to substrates like 2-amino-6-bromonicotinonitrile.

Reactions Involving the Nitrile Group in 2-Amino-6-bromonicotinonitrile

The nitrile group is a versatile functional group that can be transformed into several other functionalities or can participate in cycloaddition reactions.

The hydrolysis of nitriles is a common transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. mdpi.com The reaction proceeds through the formation of an amide intermediate. researchgate.net

Acid-catalyzed hydrolysis typically leads to the corresponding carboxylic acid. mdpi.com

Base-catalyzed hydrolysis can be controlled to stop at the amide stage under milder conditions, while more vigorous conditions will produce the carboxylate salt, which can then be acidified to the carboxylic acid. mdpi.comnih.gov

It has been noted that the hydrolysis of nitriles can sometimes be challenging. For instance, attempts to hydrolyze 2-aminoadamantane-2-carbonitrile with mineral acids or alkali were unsuccessful without modification of the amino group. researchgate.net However, protecting the amino group, for example by benzoylation, can facilitate the hydrolysis of the nitrile to the corresponding acid. researchgate.net

Table 3: General Conditions for Nitrile Hydrolysis

| Product | Reagents | Conditions |

|---|---|---|

| Amide | H₂O, mild acid or base | Controlled temperature |

The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a powerful method for the synthesis of five-membered heterocyclic rings. While specific studies on 2-amino-6-bromonicotinonitrile are limited, the general reactivity of nitriles in such cycloadditions is well-established.

Reactivity of the Amino Group in 2-Amino-6-bromonicotinonitrile

The amino group at the 2-position is nucleophilic and can undergo various reactions, including acylation and alkylation.

Acylation: The amino group can react with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for the protection of amino groups or for the synthesis of N-acylated derivatives. In some cases, acidic conditions are used to chemoselectively achieve O-acylation in molecules that also contain hydroxyl groups by protonating the amino group and thus reducing its nucleophilicity. nih.gov For a simple amino group, the reaction proceeds readily.

Alkylation: Direct alkylation of amines with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. The initially formed secondary amine can compete with the primary amine for the alkylating agent.

2-Amino-6-bromonicotinonitrile is a molecule with a rich and varied chemical reactivity. The strategic manipulation of its bromo, nitrile, and amino functional groups allows for the synthesis of a diverse range of substituted pyridine derivatives and fused heterocyclic systems. The ability to perform selective nucleophilic substitutions, nitrile group transformations, and amino group modifications makes it a valuable intermediate in medicinal and materials chemistry.

Acylation and Sulfonylation Reactions

The primary amino group at the C2-position of the pyridine ring is a key site for nucleophilic attack, readily undergoing acylation and sulfonylation reactions. These reactions are fundamental for introducing a variety of substituents, which can modify the compound's electronic properties and steric profile, or serve as precursors for further cyclization reactions.

Acylation: The reaction with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) leads to the formation of the corresponding N-acyl derivatives. For instance, treatment of 2-Amino-6-bromonicotinonitrile with benzoyl chloride yields N-(6-bromo-3-cyanopyridin-2-yl)benzamide. This transformation is crucial for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. nih.gov The acylation process can be a prelude to intramolecular cyclization, leading to the formation of bicyclic structures. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium affords the corresponding sulfonamide derivative. These reactions are typically high-yielding and demonstrate the nucleophilic character of the exocyclic amino group.

| Reagent | Product Type | Conditions |

| Benzoyl Chloride | N-Acyl Derivative | Pyridine, room temp. |

| Acetic Anhydride | N-Acetyl Derivative | Heat or catalyst |

| p-Toluenesulfonyl Chloride | N-Sulfonyl Derivative | Triethylamine, CH2Cl2 |

Condensation Reactions

Condensation reactions involving the 2-amino group are a cornerstone for building more complex heterocyclic structures. These reactions typically involve the reaction of the amino group with a bifunctional reagent, leading to the formation of a new ring fused to the original pyridine core. A prominent example is the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry.

For example, condensation with diethyl oxalate can lead to the formation of ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate when starting from a related 2-amino-nicotinonitrile derivative. nih.gov The reaction of 2-Amino-6-bromonicotinonitrile with various 1,3-dicarbonyl compounds, guanidine, or formamide can be employed to construct the pyrimidine (B1678525) ring, yielding a variety of substituted pyrido[2,3-d]pyrimidines.

Cross-Coupling Chemistry Utilizing 2-Amino-6-bromonicotinonitrile

The presence of a bromine atom at the C6-position makes 2-Amino-6-bromonicotinonitrile an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the pyridine core.

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The bromine atom in 2-Amino-6-bromonicotinonitrile is well-suited for this transformation, allowing for the introduction of a wide array of aryl, heteroaryl, alkenyl, and alkyl groups at the C6-position. rsc.orgscispace.com The reaction conditions are generally mild and tolerant of the amino and cyano functional groups. A related process, the Miyaura borylation, can convert the C-Br bond into a C-B bond, creating a boronic ester derivative for subsequent coupling reactions. organic-chemistry.org

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 2-Amino-6-phenylnicotinonitrile |

| Thiophene-2-boronic acid | PdCl2(dppf) | Na2CO3 | 2-Amino-6-(thiophen-2-yl)nicotinonitrile |

| Vinylboronic acid pinacol ester | Pd(OAc)2 / SPhos | CsF | 2-Amino-6-vinylnicotinonitrile |

Buchwald-Hartwig Amination and Analogous Transformations

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgacsgcipr.org This reaction can be applied to 2-Amino-6-bromonicotinonitrile to introduce a variety of primary or secondary amines at the C6-position, yielding 2,6-diaminonicotinonitrile derivatives. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope. This methodology provides a direct route to compounds that would be difficult to synthesize via traditional methods like nucleophilic aromatic substitution.

| Amine | Catalyst | Ligand | Base |

| Morpholine | Pd2(dba)3 | BINAP | NaOtBu |

| Aniline | Pd(OAc)2 | XPhos | K3PO4 |

| Benzylamine | PdCl2(dppf) | dppf | Cs2CO3 |

Other Transition Metal-Catalyzed Processes (e.g., Cobalt-Catalyzed Reactions)

Beyond palladium, other transition metals like cobalt have emerged as effective catalysts for cross-coupling reactions. princeton.edu Cobalt-catalyzed reactions can offer alternative reactivity and selectivity compared to palladium systems. princeton.edu For instance, cobalt catalysts have been successfully employed for the cross-coupling of aryl halides with Grignard reagents (Kumada coupling) or organoboron reagents (Suzuki-Miyaura-type coupling). princeton.eduresearchgate.net These methods could potentially be applied to 2-Amino-6-bromonicotinonitrile to form C-C bonds, often under different reaction conditions and with different functional group tolerances than their palladium-catalyzed counterparts.

Cascade and Tandem Reactions for Complex Heterocycle Formation

The strategic placement of functional groups in 2-Amino-6-bromonicotinonitrile makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation. arkat-usa.org These processes are highly efficient for rapidly building molecular complexity and are instrumental in the synthesis of polycyclic heterocyclic systems.

For example, a sequence involving an initial cross-coupling reaction at the C6-position followed by a condensation/cyclization reaction involving the C2-amino and C3-cyano groups can lead to the formation of complex fused heterocycles. One such application is the synthesis of pyrido[2,3-b]pyrazine derivatives. rsc.orgnih.gov A typical sequence might involve a Sonogashira coupling of 2-Amino-6-bromonicotinonitrile with a terminal alkyne, followed by a base- or metal-catalyzed intramolecular cyclization of the resulting 6-alkynyl derivative. The amino and cyano groups can then participate in a condensation reaction with a 1,2-dicarbonyl compound to form the pyrazine ring, resulting in a tricyclic pyrido[2,3-b]pyrazine structure. Such strategies are highly valued for their atom economy and ability to generate diverse molecular scaffolds from a common precursor. researchgate.net

Applications of 2 Amino 6 Bromonicotinonitrile in Medicinal Chemistry

Development of Pharmaceutical Agents and Drug Discovery

The inherent reactivity of 2-amino-6-bromonicotinonitrile, particularly the capacity of the bromine atom to undergo nucleophilic substitution and the ability of the amino and nitrile groups to participate in cyclization reactions, has established it as a valuable precursor in drug discovery. chemimpex.com This has led to its use in the synthesis of fused heterocyclic systems, which are prominent in many biologically active molecules.

While direct therapeutic applications of 2-amino-6-bromonicotinonitrile in neurological disorders are not established, its derivatives, particularly the pyrazolo[3,4-b]pyridine scaffold, have been investigated for conditions like Alzheimer's disease. mdpi.com Certain aminopyridines are known to be effective in the symptomatic treatment of neurological conditions such as multiple sclerosis and episodic ataxia type 2. nih.gov

Researchers have synthesized novel pyrazolo[3,4-b]pyridine derivatives and demonstrated their ability to selectively bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.com The synthesis of this core structure can be achieved through the cyclization of aminopyrazoles with appropriate precursors, a process where halogenated aminopyridines like 2-amino-6-bromonicotinonitrile serve as foundational synthons for analogous structures. mdpi.com This highlights the role of this compound as an intermediate in creating probes and potential therapeutic agents for neurodegenerative diseases. chemimpex.commdpi.com

The 2-aminonicotinonitrile core is a key component in the synthesis of various compounds with demonstrated antineoplastic activity. By serving as a template, 2-amino-6-bromonicotinonitrile can be elaborated into more complex heterocyclic systems, such as pyridopyrimidines and pyrazolo[3,4-b]pyridines, which have shown potent cytotoxicity against several cancer cell lines. nih.govnih.govnih.gov

For instance, a series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anti-lung cancer activity. nih.gov One of the lead compounds from this study, compound 9d , exhibited potent growth inhibition against the A549 human lung adenocarcinoma cell line, with an IC50 value significantly lower than the reference compound A-769662. nih.gov Similarly, studies on 6-amino-2-pyridone-3,5-dicarbonitriles, which can be synthesized from related precursors, identified compounds with significant anti-cancer properties against glioblastoma, liver, breast, and lung cancer cell lines. nih.gov The synthesis of these bioactive scaffolds often involves cyclization reactions where the aminonitrile functionality is crucial. nih.govnih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Source |

| Compound 9d | A549 (Lung) | 3.06 ± 0.05 | nih.gov |

| A-769662 (Reference) | A549 (Lung) | 45.29 ± 2.14 | nih.gov |

| Compound 4b | MCF7 (Breast) | >100 | nih.gov |

| Compound 4b | MDA-MB-361 (Breast) | 26.3 | nih.gov |

| Gefitinib (Reference) | EGFR | 0.021 | nih.gov |

The aminopyridine and fused pyrimidine (B1678525) structures derived from intermediates like 2-amino-6-bromonicotinonitrile are known to possess antimicrobial and antiviral activities. nih.govnih.govwisdomlib.org For example, a series of 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives were synthesized and showed high anti-proliferative and anti-microbial functions. nih.gov

Furthermore, research into 2-amino-6-aryl nicotinonitriles has highlighted their significant antimicrobial properties against various bacterial and fungal strains, with some derivatives showing activity comparable or superior to standard antibiotics like Ampicillin and Chloramphenicol. wisdomlib.org In the realm of antiviral research, pyrimido[4,5-d]pyrimidines have been explored as potential antiviral agents. Although most compounds in one study lacked broad antiviral activity, certain derivatives bearing amino-indane or tetrahydronaphthalene substitutions demonstrated intriguing activity against Human Coronavirus strains HCoV-229E and HCoV-OC43. mdpi.com The synthesis of these pyrimidine-based compounds often relies on precursors like 4-amino-2-(methylthio)pyrimidine-5-carbonitrile, which shares a structural relationship with 2-amino-6-bromonicotinonitrile. nih.govmdpi.com

There is limited but specific research indicating the potential of nicotinonitrile derivatives in the development of bronchodilator agents. A study detailed a facile synthetic pathway for various nicotinonitriles and evaluated their bronchodilation properties. The research noted the synthesis of 3-pyridinecarbonitriles through the nucleophilic attack of amines on a 2-bromonicotinonitrile (B189604) intermediate. This demonstrates a direct application of a closely related scaffold in the creation of compounds with potential respiratory therapeutic benefits.

One of the most significant applications of 2-amino-6-bromonicotinonitrile is as a precursor for the synthesis of MAP kinase-interacting kinase (MNK) inhibitors. researchgate.netresearchgate.net MNK1 and MNK2 are key enzymes in cellular signaling pathways that are often deregulated in cancer, making them attractive therapeutic targets. researchgate.net The 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold has been identified as a novel core for MNK inhibitors. researchgate.netresearchgate.net

The synthesis of this scaffold involves the creation of a bromo-substituted pyridine (B92270) intermediate, which is then cyclized with hydrazine (B178648) to form the final pyrazolo[3,4-b]pyridine structure. This bromo-pyridine intermediate is structurally analogous to 2-amino-6-bromonicotinonitrile, highlighting its utility in this synthetic pathway. Several derivatives have been synthesized and tested, showing varying degrees of inhibition against MNK1 and MNK2. researchgate.net

| Compound | MNK1 Residual Activity (%) at 10 µM | MNK2 Residual Activity (%) at 10 µM | Source |

| 6b (EB1) | 16.5 ± 2.6 | 45.4 ± 3.1 | researchgate.net |

| 6e | 22.9 ± 3.5 | 49.3 ± 4.2 | researchgate.net |

| 6f | 35.1 ± 1.2 | 70.8 ± 3.4 | researchgate.net |

| 6g (EB2) | 22.4 ± 1.9 | 50.3 ± 2.7 | researchgate.net |

| 6h | 71.2 ± 4.3 | 89.1 ± 3.8 | researchgate.net |

| 6i | 85.3 ± 3.7 | 95.4 ± 2.5 | researchgate.net |

| 6j | 79.8 ± 2.9 | 88.6 ± 4.1 | researchgate.net |

| 6k | 33.7 ± 2.1 | 65.7 ± 3.3 | researchgate.net |

| 6l | 41.2 ± 3.3 | 72.9 ± 2.9 | researchgate.net |

| 6m | 98.1 ± 1.8 | 103.2 ± 3.5 | researchgate.net |

| 6n | 101.3 ± 2.5 | 105.7 ± 2.8 | researchgate.net |

| 6o (EB3) | 25.6 ± 2.8 | 55.1 ± 3.6 | researchgate.net |

Structure-Activity Relationship (SAR) Studies of 2-Amino-6-bromonicotinonitrile Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives synthesized from 2-amino-6-bromonicotinonitrile and its analogues, SAR analyses have provided valuable insights into the structural requirements for biological activity.

In the context of MNK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, SAR studies have revealed several key features for potent inhibition. researchgate.net A critical finding is that the presence of aryl groups at both the C4 and C6 positions of the pyridine ring is essential for inhibitory activity. researchgate.net Furthermore, the pyrazole (B372694) ring must remain unsubstituted; the addition of a methyl group to the pyrazole nitrogen, for example, renders the compounds inactive. researchgate.net This suggests that an unsubstituted pyrazole moiety, which can act as a hydrogen-bond donor, is a crucial structural requirement for the binding of these compounds to MNK1 and MNK2. researchgate.net

For pyrazolo[3,4-b]pyridine derivatives developed as inhibitors of TANK-binding kinase 1 (TBK1), another important kinase, SAR studies also guided the optimization process. These studies led to the identification of a potent inhibitor with an IC50 value of 0.2 nM by systematically modifying substituents at different positions of the core structure. nih.gov Similarly, in the development of antineoplastic agents, SAR studies on pyridopyrimidine derivatives have helped in understanding the influence of different substituents on their EGFR inhibitory activity and cytotoxicity against cancer cell lines. nih.gov

Design and Synthesis of Biologically Active Scaffolds

The strategic positioning of functional groups in 2-amino-6-bromonicotinonitrile makes it an ideal precursor for developing complex molecular architectures with potential therapeutic applications. The amino group can act as a nucleophile, the cyano group can participate in cyclization reactions or be transformed into other functionalities, and the bromo substituent offers a site for cross-coupling reactions or nucleophilic substitution, allowing for further molecular diversification.

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds known for their wide range of biological activities, can be envisioned starting from 2-amino-6-bromonicotinonitrile. A common strategy for constructing this fused system involves the reaction of a substituted 2-chloronicotinonitrile with hydrazine. By analogy, 2-amino-6-bromonicotinonitrile could first be converted to a 2-hydrazinonicotinonitrile (B1598358) derivative. Subsequent intramolecular cyclization would then yield the pyrazolo[3,4-b]pyridine core.

Alternatively, a plausible route involves the reaction of 2-amino-6-bromonicotinonitrile with a 1,3-dicarbonyl compound. This approach, a variation of the Gould-Jacobs reaction, would lead to the formation of the pyridine ring of the fused system. The specific reaction conditions would determine the final substitution pattern on the pyrazole ring. The general scheme for such a synthesis is outlined below:

| Step | Reagent/Condition | Intermediate/Product |

| 1 | Hydrazine hydrate | 2-Hydrazino-6-bromonicotinonitrile |

| 2 | Intramolecular cyclization | 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine |

This synthetic approach allows for the introduction of various substituents on the pyrazole and pyridine rings, enabling the generation of a library of compounds for biological screening.

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with significant therapeutic potential, including anticancer and anti-inflammatory activities. The synthesis of these scaffolds from 2-amino-6-bromonicotinonitrile can be achieved through a multi-step process. The ortho-amino nitrile functionality is a key reactive feature for the construction of the fused pyrimidine ring.

A general and effective method involves the acylation or thioacylation of the amino group, followed by intramolecular heterocyclization. rsc.org For instance, treatment of 2-amino-6-bromonicotinonitrile with an acid chloride or isothiocyanate would yield the corresponding N-acyl or N-thioacyl intermediate. Subsequent base- or acid-catalyzed cyclization would then afford the 7-bromo-pyrido[2,3-d]pyrimidine derivative. This scaffold can be further modified at the bromine position to introduce additional diversity.

A representative synthetic pathway is detailed in the following table:

| Reagent | Reaction Type | Product |

| Benzoyl chloride | Acylation | N-(6-Bromo-3-cyanopyridin-2-yl)benzamide |

| Sodium ethoxide | Intramolecular Cyclization | 7-Bromo-2-phenylpyrido[2,3-d]pyrimidin-4-amine |

| Phenyl isothiocyanate | Thioacylation | 1-(6-Bromo-3-cyanopyridin-2-yl)-3-phenylthiourea |

| Base | Intramolecular Cyclization | 7-Bromo-4-imino-3-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin |

These reactions highlight the utility of 2-amino-6-bromonicotinonitrile as a precursor for a variety of substituted pyridopyrimidine scaffolds.

Imidazo[1,2-a]pyridines are a well-known class of nitrogen-fused heterocyclic compounds that are present in several commercially available drugs. The synthesis of imidazo-fused heterocycles, specifically 7-bromoimidazo[1,2-a]pyridine-8-carbonitrile, from 2-amino-6-bromonicotinonitrile is a feasible synthetic transformation. The most common approach for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone, known as the Tschitschibabin reaction. bio-conferences.org

In this context, 2-amino-6-bromonicotinonitrile would react with an α-haloketone, such as chloroacetaldehyde (B151913) or bromoacetone, to initially form an N-alkylated intermediate. This intermediate would then undergo intramolecular cyclization via the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine (B132010) ring system.

A summary of this synthetic approach is provided below:

| Reagent | Intermediate | Product |

| Chloroacetaldehyde | 2-((6-Bromo-3-cyanopyridin-2-yl)amino)acetaldehyde | 7-Bromoimidazo[1,2-a]pyridine-8-carbonitrile |

| Bromoacetone | 1-((6-Bromo-3-cyanopyridin-2-yl)amino)propan-2-one | 7-Bromo-2-methylimidazo[1,2-a]pyridine-8-carbonitrile |

This methodology allows for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core, depending on the choice of the α-haloketone, thus providing a route to a diverse range of potentially bioactive molecules.

Role in Agrochemical and Material Science Research

Agrochemical Development

The utility of 2-Amino-6-bromonicotinonitrile as a building block in agrochemical synthesis has not been specifically detailed in published research. The potential applications are inferred from the general role of similar heterocyclic compounds in this industry.

Formulation of Crop Protection Agents

There is no specific information available that details the use of 2-Amino-6-bromonicotinonitrile in the formulation of crop protection agents.

Development of Pesticides and Herbicides with Enhanced Efficacy and Selectivity

No studies were identified that describe the synthesis of pesticides or herbicides directly from 2-Amino-6-bromonicotinonitrile.

Material Science Applications

While the functional groups of 2-Amino-6-bromonicotinonitrile suggest potential for polymer science, specific examples of its use are not documented in the available literature.

Synthesis of Functionalized Polymers

Scientific literature does not currently provide examples of functionalized polymers synthesized using 2-Amino-6-bromonicotinonitrile as a monomer or precursor.

Development of Advanced Materials for Diverse Industrial Applications

There is no available research detailing the development of advanced materials derived from 2-Amino-6-bromonicotinonitrile for industrial applications.

Environmental Applications from an Academic Perspective

Academic research focusing on the environmental applications of 2-Amino-6-bromonicotinonitrile, such as its use in creating environmentally benign materials or its environmental fate, has not been identified.

Investigation in Soil Remediation Technologies (e.g., Chemical Fixatives)

There is currently no available research data detailing the investigation or application of 2-Amino-6-bromonicotinonitrile in soil remediation technologies. The use of chemical fixatives is a method in soil remediation aimed at immobilizing contaminants to reduce their bioavailability and mobility in the soil. However, studies specifically evaluating the efficacy or potential of 2-Amino-6-bromonicotinonitrile for this purpose have not been published. General research on soil remediation explores various biological and chemical technologies to address contamination from heavy metals and organic pollutants. nih.govresearchgate.net These technologies include the use of super absorbent polymers to stabilize contaminants and bioelectrochemical systems that leverage microbial and electrochemical processes for pollutant degradation. m2polymer.comnih.gov

Potential in Air Pollution Control Research (e.g., Catalysis for Harmful Gas Conversion)

Similarly, the potential of 2-Amino-6-bromonicotinonitrile in air pollution control research, specifically in the catalysis for harmful gas conversion, is not documented in the current body of scientific literature. Catalytic conversion is a key technology for transforming toxic gases into less harmful substances. Research in this area is focused on developing effective catalysts, but 2-Amino-6-bromonicotinonitrile has not been identified as a compound of interest in the available studies. Health-oriented air pollution control strategies often focus on integrating the varying toxicities of industrial particulate matter to achieve cost-effective risk reduction. nih.gov

While related pyridine (B92270) derivatives are utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals, the specific functions outlined for 2-Amino-6-bromonicotinonitrile in advanced environmental remediation and control technologies remain an unexplored area of research. bloomtechz.cominnospk.com

Advanced Characterization and Analytical Research of 2 Amino 6 Bromonicotinonitrile and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-Amino-6-bromonicotinonitrile by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H-NMR spectrum of 2-Amino-6-bromonicotinonitrile, the protons on the pyridine (B92270) ring and the amino group give rise to characteristic signals. The aromatic protons typically appear as doublets in the downfield region (δ 7.0-8.5 ppm) due to their distinct electronic environments and coupling with each other. The amino (-NH₂) protons usually present as a broad singlet, the chemical shift of which can be variable (δ 5.0-6.0 ppm) and is dependent on solvent and concentration due to hydrogen bonding.

The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbon atom of the nitrile group (-CN) is characteristically found in the δ 115-120 ppm region. The carbons of the pyridine ring resonate in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the bromine (C6) would be expected at a chemical shift influenced by the electronegativity of the bromine atom, while the carbon bonded to the amino group (C2) would also show a characteristic shift.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for 2-Amino-6-bromonicotinonitrile

| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| NH₂ | ~5.5 (broad s) | - |

| C2 | - | ~158 |

| C3 | - | ~105 |

| C4 | ~7.8 (d) | ~142 |

| C5 | ~7.2 (d) | ~118 |

| C6 | - | ~130 |

| CN | - | ~117 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs and may vary from experimental values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-Amino-6-bromonicotinonitrile, key absorptions confirm its structure. The amino group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. The presence of the nitrile group (-C≡N) is confirmed by a sharp, medium-intensity absorption band around 2220-2230 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region, often below 700 cm⁻¹. researchgate.netnih.gov

Interactive Data Table: Characteristic IR Absorption Bands for 2-Amino-6-bromonicotinonitrile

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2230 (sharp) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C/C=N Stretch | 1400 - 1600 |

| Bromo (-Br) | C-Br Stretch | < 700 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For 2-Amino-6-bromonicotinonitrile (C₆H₄BrN₃), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by two mass units (m/z 197 and 199).

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways for this type of compound include the loss of the bromine atom ([M-Br]⁺), elimination of hydrogen cyanide ([M-HCN]⁺), or cleavage of the amino group. The fragmentation pattern provides corroborating evidence for the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Data for 2-Amino-6-bromonicotinonitrile

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

| [M]⁺ | 196.96 / 198.96 | Molecular Ion |

| [M+H]⁺ | 197.97 / 199.97 | Protonated Molecular Ion (ESI/CI) |

| [M-Br]⁺ | 118.04 | Loss of Bromine radical |

| [M-HCN]⁺ | 170.97 / 172.97 | Loss of Hydrogen Cyanide |

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Definitive Molecular Structure Confirmation

X-ray crystallography provides the most definitive proof of molecular structure by determining the precise arrangement of atoms in a crystal. rsc.orguol.de This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Interactive Data Table: Representative Crystallographic Data for a Nicotinonitrile Derivative

| Parameter | Value (for 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.123(3) |

| b (Å) | 12.011(2) |

| c (Å) | 21.099(4) |

| β (°) | 98.91(3) |

| Volume (ų) | 3532.9(11) |

| Z | 8 |

Data from a related derivative used for illustrative purposes. researchgate.net

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for separating 2-Amino-6-bromonicotinonitrile from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for this purpose. nih.govthermofisher.com

These methods typically employ a reversed-phase column (e.g., C18) where the compound is separated based on its hydrophobicity. A mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent (such as acetonitrile or methanol) is used. Detection is commonly achieved using a UV detector, as the aromatic ring of the nicotinonitrile structure absorbs UV light.

For more sensitive and selective analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. lcms.czmasonaco.org This technique couples the separation power of HPLC or UPLC with the detection capabilities of a mass spectrometer, allowing for the accurate quantification of the target compound even in complex matrices and the identification of trace impurities.

Interactive Data Table: General Conditions for Chromatographic Analysis of 2-Amino-6-bromonicotinonitrile

| Parameter | HPLC | UPLC | LC-MS |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 2.1 x 50 mm, <2 µm) | Same as HPLC/UPLC |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water or Methanol/Water gradient | Volatile buffers (e.g., ammonium formate) |

| Detector | UV (e.g., at 254 nm) | UV or Diode Array Detector (DAD) | Mass Spectrometer (e.g., ESI source) |

| Flow Rate | ~1.0 mL/min | ~0.4 mL/min | Dependent on column ID |

| Application | Purity determination, routine analysis | High-throughput analysis, improved resolution | Trace analysis, impurity identification |

Other Advanced Analytical Methodologies

Beyond the core techniques, other analytical methods can provide valuable information.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample. The experimental values are compared against the theoretical values calculated from the molecular formula (C₆H₄BrN₃) to confirm the elemental composition and support the purity of the compound.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point, thermal stability, and decomposition profile of the compound. This information is valuable for understanding its physical properties and for process development.

These advanced analytical techniques, when used in combination, provide a complete and robust characterization of 2-Amino-6-bromonicotinonitrile and its derivatives, ensuring their structural integrity and purity for any subsequent application.

Computational and Theoretical Studies on 2 Amino 6 Bromonicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods like AM1, PM3)

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. Density Functional Theory (DFT) has become a particularly popular method due to its favorable balance of accuracy and computational cost, making it suitable for studying the electronic structure of medium-sized organic molecules. nih.gov Semi-empirical methods, such as AM1 and PM5, offer a faster, albeit less rigorous, alternative by incorporating parameters derived from experimental data, which can be useful for preliminary conformational searches and studies of large sets of molecules. mdpi.com

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry and to analyze its electronic characteristics. ijcce.ac.irnih.gov

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For instance, studies on structurally related 2-amino-4,6-diphenylnicotinonitriles have shown HOMO-LUMO energy gaps in the range of 3.441 eV to 3.617 eV, indicating a consistent degree of electronic delocalization and similar reactivity patterns across the series. nih.govresearchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of the molecule to accept electrons. nih.gov |

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. semanticscholar.org The MEP map helps to predict reactive sites for electrophilic and nucleophilic attacks, where red-colored regions (negative potential) are susceptible to electrophilic attack and blue-colored regions (positive potential) are prone to nucleophilic attack. nih.govdergipark.org.tr For 2-Amino-6-bromonicotinonitrile, negative potential would be expected around the nitrogen atoms of the nitrile and pyridine (B92270) ring, while positive potential would be located near the amino group hydrogens.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. researchgate.net By identifying the lowest energy pathway, DFT can predict the most probable mechanism for a given transformation.

For example, in the synthesis of substituted 2-aminopyridine (B139424) derivatives, computational studies can validate proposed mechanisms. A plausible pathway for the multicomponent synthesis of 2-aminopyridines involves an initial Knoevenagel reaction, followed by nucleophilic addition and subsequent cyclization and aromatization. nih.gov DFT calculations can confirm the feasibility of such a pathway by computing the activation energies for each step, ensuring that the proposed transition states are energetically accessible. Similarly, theoretical calculations have been used to support the regioselectivity of reactions in the synthesis of novel aminoimidazodipyridines. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A particularly important application in medicinal chemistry is molecular docking, which predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. frontiersin.org

Molecular docking is a critical tool for understanding how a molecule like 2-Amino-6-bromonicotinonitrile might interact with a biological target, providing insights into its potential pharmacological activity. The process involves placing the ligand into the active site of a receptor and evaluating the binding affinity using a scoring function. researchgate.netnih.gov

Successful binding is mediated by a variety of non-covalent interactions. frontiersin.orglongdom.org These interactions determine the stability and specificity of the protein-ligand complex. For 2-Amino-6-bromonicotinonitrile, the amino group and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The aromatic ring can participate in π-π stacking or hydrophobic interactions. A significant feature is the bromine atom, which can form halogen bonds—a type of non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site like a carbonyl oxygen on the protein backbone. rsc.org

Docking studies on similar pyridine derivatives have identified key interactions with various protein targets. For instance, studies on pyrrolo[2,3-b]pyridine derivatives as Bruton's Tyrosine Kinase (BTK) inhibitors have revealed crucial hydrogen bonds and hydrophobic contacts within the kinase active site. japsonline.com

| Interaction Type | Potential Functional Groups Involved | Typical Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | -NH2, Pyridine-N | Asp, Glu, Ser, Thr, Gln, Asn, His |

| Halogen Bond | -Br | Backbone C=O, Asp, Glu, Ser, Thr |

| Hydrophobic/π-π Stacking | Pyridine Ring | Phe, Tyr, Trp, Leu, Val, Ile, Ala |

| Cation-π | Pyridine Ring | Lys, Arg |

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and the energy barriers between them. nih.gov This exploration of the molecule's potential energy surface is known as mapping its energy landscape. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Investigations

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). beilstein-journals.orgnih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. rsc.org

A typical QSAR study involves several steps:

Data Set Preparation : A series of structurally related compounds with experimentally measured biological activity is collected.

Descriptor Calculation : A large number of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. mdpi.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed activity. japsonline.combenthamdirect.com

Model Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). mdpi.commdpi.com

For a series of 2-Amino-6-bromonicotinonitrile analogues, a QSAR model could predict their potential inhibitory activity against a specific target. Descriptors relevant to such a model would likely capture variations in lipophilicity (e.g., LogP), electronic effects of substituents (e.g., Hammett constants, atomic charges), and molecular shape (e.g., topological indices). mdpi.commdpi.com QSPR models could similarly be used to predict properties like solubility or adsorption. beilstein-journals.org

| Descriptor Class | Example Descriptors | Property Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electron distribution, polarizability, reactivity |

| Steric / Geometrical | Molecular Weight, Molar Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions |

Predictive Modeling for Biological Activity

Computational and theoretical studies are pivotal in the modern drug discovery landscape, offering predictive insights into the potential biological activities of novel chemical entities. For 2-Amino-6-bromonicotinonitrile, a substituted cyanopyridine, predictive modeling serves as a powerful tool to hypothesize its interactions with biological targets and to guide further experimental validation. While specific predictive models exclusively for 2-Amino-6-bromonicotinonitrile are not extensively documented in publicly available research, the methodologies applied to structurally similar nicotinonitrile derivatives provide a clear framework for how such an investigation would be conducted.

The foundation of predictive modeling for biological activity lies in the principle of structure-activity relationship (SAR), where the biological effect of a compound is correlated with its molecular structure. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are frequently employed. In a typical QSAR study for a compound like 2-Amino-6-bromonicotinonitrile, a dataset of related molecules with known biological activities would be used to develop a statistical model. This model would mathematically relate the variations in biological activity to the differences in the physicochemical properties (descriptors) of the molecules.

Key molecular descriptors that would be calculated for 2-Amino-6-bromonicotinonitrile and its analogs in a predictive model include:

Electronic Properties: Parameters such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is particularly important as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Steric Properties: Molecular weight, volume, and surface area are fundamental steric descriptors that influence how the molecule fits into the binding site of a biological target.

Hydrophobic Properties: The partition coefficient (logP) is a crucial descriptor that predicts the molecule's distribution between aqueous and lipid environments, which is critical for its pharmacokinetic profile.

Pharmacophore modeling is another predictive approach that could be applied to 2-Amino-6-bromonicotinonitrile. This method involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a specific biological activity. By creating a pharmacophore model based on known active compounds, it is possible to screen for new molecules, such as 2-Amino-6-bromonicotinonitrile, that fit the model and are therefore likely to exhibit the desired activity. For instance, studies on related 2-aminonicotinonitrile derivatives have utilized pharmacophore models to design antagonists for specific receptors. acs.org

| Molecular Descriptor | Hypothetical Value | Significance in Predictive Modeling |

| Molecular Weight | 212.04 g/mol | Influences solubility, permeability, and binding. |

| LogP | 1.85 | Predicts hydrophobicity and membrane permeability. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 4.2 D | Influences intermolecular interactions and solubility. |

Correlation with Spectroscopic and Reactivity Profiles

Theoretical calculations are instrumental in complementing and interpreting experimental data, particularly spectroscopic and reactivity profiles. For 2-Amino-6-bromonicotinonitrile, computational methods such as Density Functional Theory (DFT) can be employed to predict and analyze its structural and electronic properties, which in turn correlate with its observed spectroscopic characteristics and chemical behavior.

DFT calculations allow for the optimization of the molecular geometry of 2-Amino-6-bromonicotinonitrile in the gas phase or in different solvent environments. From the optimized geometry, various properties can be calculated. For example, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra. This correlation helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching vibrations of the amino (-NH2), cyano (-CN), and carbon-bromine (C-Br) bonds.

Similarly, theoretical calculations can predict the electronic transitions of the molecule. Time-Dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which can then be correlated with the experimental UV-Vis absorption spectrum. This provides insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, within the molecule.

In terms of reactivity, computational studies can provide valuable information about the molecule's electrophilic and nucleophilic sites. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can highlight regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). For 2-Amino-6-bromonicotinonitrile, the amino group and the nitrogen atom of the pyridine ring are expected to be nucleophilic centers, while the carbon atom of the cyano group and the carbon atom attached to the bromine are potential electrophilic sites.

The energies of the frontier molecular orbitals (HOMO and LUMO) are also key indicators of reactivity. A lower HOMO-LUMO gap generally suggests higher reactivity. These theoretical reactivity descriptors can be correlated with experimental observations of the chemical behavior of 2-Amino-6-bromonicotinonitrile in various reactions.

The table below provides a hypothetical correlation between theoretical calculations and expected experimental data for 2-Amino-6-bromonicotinonitrile, based on general principles and studies of similar molecules.

| Theoretical Calculation | Predicted Outcome | Correlation with Experimental Data |

| DFT Geometry Optimization | Bond lengths, bond angles, and dihedral angles. | Provides a basis for understanding the molecule's 3D structure, which influences its packing in a crystal and its interaction with other molecules. |

| Vibrational Frequency Analysis | Predicted IR and Raman active vibrational modes. | Aids in the interpretation of experimental IR and Raman spectra, allowing for the assignment of specific spectral bands to functional groups. |

| TD-DFT Calculations | Electronic transition energies and wavelengths. | Correlates with the absorption maxima observed in the experimental UV-Vis spectrum. |

| Molecular Electrostatic Potential (MEP) | Maps of electron density distribution. | Predicts the sites for electrophilic and nucleophilic attack, correlating with observed chemical reactivity. |

| Frontier Molecular Orbital Analysis | HOMO-LUMO energy gap and orbital distributions. | Provides a theoretical basis for the molecule's reactivity, stability, and electronic properties. |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The future synthesis of 2-Amino-6-bromonicotinonitrile and its derivatives is increasingly steering towards green and sustainable chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic routes often involve harsh conditions, hazardous reagents, and lengthy reaction times. Emerging research focuses on adopting eco-friendly alternatives.

Key sustainable approaches include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, often from hours to minutes, while increasing product yields for various pyridine (B92270) and aminopyrimidine derivatives. Applying microwave irradiation to the synthesis of 2-Amino-6-bromonicotinonitrile could lead to more energy-efficient and rapid production.

Green Catalysts: The use of novel catalysts, such as ionic liquids or iron-based catalysts, offers a sustainable alternative to conventional methods. These catalysts can be recycled and often operate under milder conditions, reducing waste and energy consumption.

Solvent-Free and Aqueous Reactions: Conducting reactions in water or without any solvent (neat conditions) is a cornerstone of green chemistry. Developing such protocols for this compound would eliminate the need for volatile and often toxic organic solvents.

Multicomponent Reactions (MCRs): One-pot reactions where multiple starting materials react to form a complex product are highly efficient. Designing MCRs for 2-Amino-6-bromonicotinonitrile derivatives would streamline synthesis, reduce waste, and improve atom economy.

These sustainable strategies are pivotal for the environmentally responsible production of 2-Amino-6-bromonicotinonitrile-based compounds for both research and industrial applications.

Expansion of Biological Applications and Therapeutic Potential

The nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore present in several marketed drugs and clinically significant molecules. Derivatives of this structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This foundational knowledge provides a strong rationale for the future exploration of 2-Amino-6-bromonicotinonitrile in drug discovery.

Emerging research is likely to focus on the following areas:

Anticancer Drug Discovery: Nicotinonitrile derivatives have been identified as potent anticancer agents, acting through mechanisms such as kinase inhibition and the induction of apoptosis. Specifically, novel 2-aminonicotinonitrile derivatives have been discovered as autophagy enhancers, a process crucial in cancer cell survival and death, demonstrating antiproliferative activity in cancer cell lines. The 2-Amino-6-bromonicotinonitrile core can be systematically modified to develop new selective and potent anticancer therapeutics.

Kinase Inhibitors: The pyridine ring is a core component of many kinase inhibitors used in oncology. The 2-Amino-6-bromonicotinonitrile scaffold can be used to design new inhibitors targeting specific kinases involved in cell proliferation and signaling pathways.

Antimicrobial Agents: With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics. The pyridine nucleus is known for its antibacterial and antifungal properties, and derivatives of 2-Amino-6-bromonicotinonitrile could be developed into novel agents to combat resistant pathogens.

Scaffold for Hybrid Molecules: A promising strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores to target multiple biological pathways. The versatile structure of 2-Amino-6-bromonicotinonitrile makes it an ideal starting point for creating such multi-target agents.

The table below summarizes the potential therapeutic applications based on the biological activities of related nicotinonitrile derivatives.

| Biological Activity | Therapeutic Area | Research Findings |

| Antiproliferative | Oncology | Derivatives inhibit cancer cell growth and induce apoptosis. |

| Autophagy Induction | Oncology, Neurodegenerative Diseases | 2-aminonicotinonitrile derivatives can enhance autophagy, showing potential against cancer. |

| Kinase Inhibition | Oncology, Inflammatory Diseases | The scaffold is suitable for designing inhibitors of key enzymes like tyrosine kinases. |

| Antimicrobial | Infectious Diseases | Nicotinonitrile-coumarin hybrids show potent activity against various bacterial strains. |

| Anti-inflammatory | Inflammatory Disorders | The nicotinonitrile nucleus is associated with anti-inflammatory properties. |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize chemical synthesis and drug discovery. These computational tools can process vast datasets to predict molecular properties, design novel compounds, and optimize synthetic routes, thereby accelerating the research and development pipeline.

For 2-Amino-6-bromonicotinonitrile, AI and ML can be applied in several ways:

Predictive Modeling for Biological Activity: ML algorithms can be trained on existing data of similar compounds to predict the potential biological activities of novel 2-Amino-6-bromonicotinonitrile derivatives. This allows researchers to prioritize the synthesis of molecules with the highest probability of being active against a specific biological target, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 2-Amino-6-bromonicotinonitrile scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose efficient and novel synthetic routes for complex derivatives of 2-Amino-6-bromonicotinonitrile. These programs analyze known chemical reactions to suggest the most viable pathways, which can then be refined by chemists. This approach can help in discovering more sustainable and cost-effective synthetic methods.

Virtual Screening: Computational methods can screen large virtual libraries of compounds derived from the 2-Amino-6-bromonicotinonitrile core against specific protein targets. This helps in identifying promising initial "hits" for a drug discovery program without the need for extensive initial laboratory screening.